1-(2-Fluorobenzyl)-3-phenyl-1-pyridin-2-ylurea
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Overview
Description
3-[(2-Fluorophenyl)methyl]-1-phenyl-3-(pyridin-2-yl)urea is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a urea backbone substituted with fluorophenyl, phenyl, and pyridinyl groups, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Fluorophenyl)methyl]-1-phenyl-3-(pyridin-2-yl)urea typically involves the reaction of 2-fluorobenzylamine with phenyl isocyanate and 2-aminopyridine. The reaction is carried out under controlled conditions, often in the presence of a catalyst or under reflux to ensure complete reaction and high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety, often involving automated systems and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[(2-Fluorophenyl)methyl]-1-phenyl-3-(pyridin-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can modify the functional groups, potentially leading to different derivatives.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, leading to a variety of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a range of halogenated or alkylated compounds.
Scientific Research Applications
3-[(2-Fluorophenyl)methyl]-1-phenyl-3-(pyridin-2-yl)urea has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[(2-Fluorophenyl)methyl]-1-phenyl-3-(pyridin-2-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
- 3-[(2-Chlorophenyl)methyl]-1-phenyl-3-(pyridin-2-yl)urea
- 3-[(2-Bromophenyl)methyl]-1-phenyl-3-(pyridin-2-yl)urea
- 3-[(2-Methylphenyl)methyl]-1-phenyl-3-(pyridin-2-yl)urea
Uniqueness
3-[(2-Fluorophenyl)methyl]-1-phenyl-3-(pyridin-2-yl)urea is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine’s high electronegativity and small size can enhance the compound’s stability and ability to interact with biological targets, making it a valuable compound for research and development.
This detailed article provides a comprehensive overview of 3-[(2-Fluorophenyl)methyl]-1-phenyl-3-(pyridin-2-yl)urea, covering its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C19H16FN3O |
---|---|
Molecular Weight |
321.3 g/mol |
IUPAC Name |
1-[(2-fluorophenyl)methyl]-3-phenyl-1-pyridin-2-ylurea |
InChI |
InChI=1S/C19H16FN3O/c20-17-11-5-4-8-15(17)14-23(18-12-6-7-13-21-18)19(24)22-16-9-2-1-3-10-16/h1-13H,14H2,(H,22,24) |
InChI Key |
QPGRWLVCJSYJHN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)N(CC2=CC=CC=C2F)C3=CC=CC=N3 |
Origin of Product |
United States |
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